2-bromo-N-(thien-2-ylmethyl)butanamide

Description

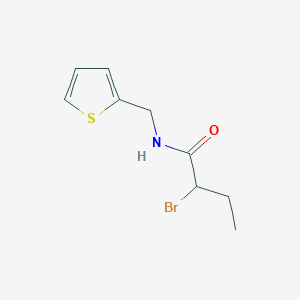

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(thiophen-2-ylmethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURYBZRJIPCWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-(thien-2-ylmethyl)butanamide: Synthesis, Properties, and Applications

Introduction

2-bromo-N-(thien-2-ylmethyl)butanamide is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo amide moiety and a biologically significant thiophene ring, makes it a compound of considerable interest for researchers, scientists, and drug development professionals. The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to act as a bioisosteric replacement for phenyl rings and to engage in crucial drug-receptor interactions.[1] The α-bromo amide functionality, on the other hand, serves as a versatile synthetic handle, enabling a wide array of chemical transformations.[2][3]

This technical guide provides a comprehensive overview of 2-bromo-N-(thien-2-ylmethyl)butanamide, from its synthesis and purification to its detailed chemical properties and potential applications. It is designed to be a valuable resource for professionals in the field, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: 2-bromo-N-(thiophen-2-ylmethyl)butanamide

-

Molecular Formula: C₉H₁₂BrNOS

-

Molecular Weight: 262.17 g/mol

-

Chemical Structure:

Synthesis and Purification

The most direct and reliable method for the synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide is the nucleophilic acyl substitution reaction between 2-bromobutanoyl chloride and thiophen-2-ylmethanamine. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide

Materials:

-

Thiophen-2-ylmethanamine

-

2-Bromobutanoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of thiophen-2-ylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromobutanoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-bromo-N-(thien-2-ylmethyl)butanamide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-bromo-N-(thien-2-ylmethyl)butanamide.

Physicochemical Properties

Due to the limited availability of experimental data for 2-bromo-N-(thien-2-ylmethyl)butanamide, the following properties are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Melting Point | Solid at room temperature |

| Boiling Point | > 200 °C (decomposes) |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes; insoluble in water. |

| logP | ~2.5 (estimated) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the methine proton at the α-position, a doublet for the methylene protons adjacent to the thiophene ring, and multiplets for the three protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the thiophene ring, the α-carbon bearing the bromine, and the carbons of the ethyl and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-N-(thien-2-ylmethyl)butanamide is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch |

| ~1640 | C=O stretch (Amide I) |

| ~1540 | N-H bend / C-N stretch (Amide II) |

The presence of a secondary amide is confirmed by a single N-H stretching band.[4][5]

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[6][7][8] This results in two molecular ion peaks (M⁺ and M+2) of approximately equal intensity.

Predicted Fragmentation Pattern:

-

Loss of Br: A significant fragment corresponding to the loss of a bromine radical.

-

Cleavage of the amide bond: Fragmentation at the C-N bond.

-

Loss of the thiophene-methyl group: Cleavage of the bond between the carbonyl carbon and the nitrogen.

Reactivity and Stability

Reactivity

The primary site of reactivity in 2-bromo-N-(thien-2-ylmethyl)butanamide is the α-carbon bearing the bromine atom. This carbon is susceptible to nucleophilic substitution (Sₙ2) reactions, making the compound a valuable intermediate for the synthesis of a variety of α-substituted amides.[9] The thiophene ring is generally stable but can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled to avoid degradation.[10][11]

Stability

2-bromo-N-(thien-2-ylmethyl)butanamide should be stored in a cool, dry, and dark place to prevent degradation. It may be sensitive to moisture and light. It is incompatible with strong oxidizing agents and strong bases.

Potential Biological Activity and Applications

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][12][13][14][15] The presence of the α-bromo amide moiety allows for its potential use as a covalent inhibitor, where the electrophilic α-carbon can form a covalent bond with a nucleophilic residue in a biological target, such as an enzyme active site.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of thiophene derivatives in kinase inhibitors, a hypothetical mechanism of action for 2-bromo-N-(thien-2-ylmethyl)butanamide could involve the covalent inhibition of a protein kinase involved in a cancer cell signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Information

α-Bromo amides are generally considered to be irritants and potentially toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- Bellamy, L. J. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta1955, 7, 229–237.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

- Venkata Ramiah, K.; Venkata Chalapathi, V. Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A1964, 60, 234–242.

- Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.

- Fiveable.

- Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy2020, 35 (1), 9–15.

- MDPI.

- RSC Publishing. Reactions of amide anions with α-bromo-amides.

- D'Angeli, F.; Di Bello, C.; Filira, F.; Giormani, V. The Fascinating Chemistry of α‐Haloamides. Eur. J. Org. Chem.2005, 2005 (16), 3345-3358.

- YouTube.

- Royal Society of Chemistry. Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Chemistry in Drug Discovery; 2024; pp 317–351.

- Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.

- BenchChem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.

- Chemistry LibreTexts. 22.

- Georganics.

- Chemguide. mass spectra - the M+2 peak.

- National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- National Center for Biotechnology Information.

- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.

- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- National Center for Biotechnology Information.

- Frontiers.

- MDPI.

- Research Square.

- THIOPHENE AND ITS DERIV

- ResearchGate. Table 2 . Synthesis of different structurally N-substituted amides in...

- Organic Chemistry Portal.

- Fisher Scientific. Amide Synthesis.

- Chemia. The alpha-bromo compound series – Determining acidic or alkaline qualities.

- The Royal Society of Chemistry. S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari.

- National Center for Biotechnology Information.

- ResearchGate.

- YouTube.

- Amanote Research. (PDF)

- ACS Publications. Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents.

- Organic Chemistry Portal.

- Der Pharma Chemica. Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide.

- National Center for Biotechnology Information. N-(2-Thienylmethylene)naphthalen-1-amine.

- PubMed. Ni(II) and Zn(II) complexes of 2-((thiophen-2-ylmethylene)amino)benzamide: synthesis, spectroscopic characterization, thermal, DFT and anticancer activities.

- ResearchGate. (PDF)

- ACS Publications.

- Indian Academy of Sciences. metal(III) complexes of N-thiophene-2-carboxamidosalicy.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach | MDPI [mdpi.com]

- 11. Thiophene derivatives - Georganics [georganics.sk]

- 12. books.rsc.org [books.rsc.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of N-(thien-2-ylmethyl)amide Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-(thien-2-ylmethyl)amide scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, from antimicrobial and antifungal agents to kinase inhibitors, underscores the critical need for robust and versatile synthetic methodologies.[1][2] This guide provides an in-depth technical overview of the core strategies for the synthesis of N-(thien-2-ylmethyl)amide derivatives. We will dissect the mechanistic underpinnings of classical and contemporary methods, offer field-proven experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal synthetic route for their specific objectives.

Introduction: The Significance of the Thienylmethylamide Core

The thiophene ring, an isostere of benzene, imparts unique physicochemical properties to molecules, including enhanced metabolic stability and distinct electronic characteristics that can modulate biological activity.[3] When incorporated into an amide linkage via the flexible 2-methyl spacer, the resulting N-(thien-2-ylmethyl)amide moiety offers a versatile platform for exploring chemical space. This structure is frequently found in compounds targeting a range of therapeutic areas, highlighting its importance in drug discovery pipelines.[4][5] The synthesis of these derivatives, while seemingly straightforward, requires a nuanced understanding of amide bond formation in the context of a potentially sensitive heterocyclic system.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The construction of the N-(thien-2-ylmethyl)amide bond is primarily achieved through the coupling of a carboxylic acid with 2-thiophenemethylamine.[6] This section details the most effective and widely employed methodologies, from time-tested coupling reactions to modern, atom-economical catalytic approaches.

Classical Amide Coupling via Carboxylic Acid Activation

The most prevalent method for forming amide bonds involves the in-situ activation of a carboxylic acid with a "coupling reagent," rendering the carboxyl group susceptible to nucleophilic attack by an amine. This approach is favored for its mild conditions and broad substrate scope.

Causality and Mechanistic Insight: The core principle is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorses in this domain. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea.[7] To prevent this and minimize racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is crucial. HOBt efficiently traps the O-acylisourea to form a more stable active ester, which then undergoes a clean reaction with the amine.[8][9]

// Nodes RCOOH [label="R-COOH"]; EDC [label="EDC"]; Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05"]; HOBt [label="HOBt"]; HOBt_Ester [label="HOBt Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThAmine [label="Thiophenemethylamine"]; Product [label="Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct"]; NAcylurea [label="N-Acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> Acylisourea; EDC -> Acylisourea; Acylisourea -> HOBt_Ester [label="+ HOBt"]; Acylisourea -> NAcylurea [label="Rearrangement\n(Undesired)"]; HOBt_Ester -> Product [label="+ Thiophenemethylamine"]; HOBt_Ester -> HOBt [style=dashed, arrowhead=open, label="Regenerated"]; Acylisourea -> Urea [label="+ H⁺"]; } ` Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent | Class | Advantages | Disadvantages |

| EDC (or DCC) | Carbodiimide | Cost-effective, widely used.[10] | Can cause racemization; DCC byproduct (DCU) is poorly soluble.[7] |

| HATU / HBTU | Uronium/Aminium | Fast reaction rates, low racemization, high yields.[10] | More expensive, potential for side reactions with the amine. |

| PyBOP | Phosphonium | Excellent for sterically hindered couplings, no guanidinium byproduct. | Generates HMPA (carcinogenic) as a byproduct. |

| COMU | Uronium | Safer (non-explosive), highly efficient, good solubility.[7] | Higher cost compared to carbodiimides. |

Experimental Protocol: General EDC/HOBt Coupling

-

Materials: Carboxylic acid (1.0 eq), 2-thiophenemethylamine (1.1 eq)[6], EDC·HCl (1.2 eq), HOBt (1.2 eq), Diisopropylethylamine (DIPEA, 2.5 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DCM.

-

Add HOBt and EDC·HCl to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

-

Add 2-thiophenemethylamine, followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-18 hours.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient).

-

The Acyl Halide Method (Schotten-Baumann Reaction)

For robust carboxylic acids, conversion to a highly reactive acyl chloride followed by reaction with the amine is a powerful and often high-yielding strategy.[11] This method, typically performed under Schotten-Baumann conditions, is a cornerstone of classical organic synthesis.[12]

Causality and Mechanistic Insight: The reaction of a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, generates an acyl chloride. This electrophile is significantly more reactive than the parent carboxylic acid. The subsequent reaction with an amine is rapid and often exothermic. Schotten-Baumann conditions typically employ a two-phase system (e.g., an organic solvent and aqueous base).[13] The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[14]

Experimental Protocol: Acyl Chloride Formation and Coupling

-

Materials: Carboxylic acid (1.0 eq), thionyl chloride (2.0 eq), catalytic DMF, anhydrous toluene, 2-thiophenemethylamine (1.1 eq), 10% aqueous NaOH, and DCM.

-

Procedure (Step 1: Acyl Chloride Formation):

-

Suspend the carboxylic acid in anhydrous toluene. Add a catalytic drop of DMF.

-

Add thionyl chloride dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-100 °C) for 2-4 hours until gas evolution ceases.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude acyl chloride is often used directly in the next step.

-

-

Procedure (Step 2: Schotten-Baumann Coupling):

-

Dissolve the crude acyl chloride in DCM and cool the solution in an ice bath.

-

In a separate flask, dissolve 2-thiophenemethylamine in 10% aqueous NaOH.

-

Add the amine solution to the vigorously stirred acyl chloride solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by recrystallization or column chromatography.[15]

-

Green Chemistry Approach: Direct Catalytic Amidation

In a drive towards more sustainable and atom-economical processes, direct catalytic amidation has emerged as a compelling alternative.[16] These methods avoid the use of stoichiometric activating agents, producing water as the only byproduct. Boron-based catalysts, particularly boric acid and various boronic acids, are effective for this transformation.[17]

Causality and Mechanistic Insight: Boronic acid catalysts are thought to activate the carboxylic acid by forming a reactive acyloxyboron intermediate.[17] This process is facilitated by the removal of water, often using a Dean-Stark apparatus or molecular sieves. The amine then attacks this activated intermediate to form the amide bond and regenerate the catalyst. This cycle avoids the generation of stoichiometric waste products associated with traditional coupling reagents.

Experimental Protocol: Boric Acid-Catalyzed Amidation

-

Materials: Carboxylic acid (1.0 eq), 2-thiophenemethylamine (1.2 eq), Boric Acid (5-10 mol%), and toluene.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carboxylic acid, 2-thiophenemethylamine, boric acid, and toluene.

-

Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC. The reaction can take 12-24 hours to reach completion.

-

Once complete, cool the reaction mixture and remove the toluene under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous base (e.g., NaHCO₃) to remove any unreacted carboxylic acid, followed by brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Multicomponent Reactions (MCRs) for Library Synthesis

Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are exceptionally powerful for generating molecular diversity from simple building blocks in a single synthetic operation.[18][19] The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[20]

Causality and Mechanistic Insight: For the synthesis of N-(thien-2-ylmethyl)amide derivatives, 2-thiophenemethylamine serves as the amine component. The reaction is believed to proceed via the initial formation of an imine from the aldehyde and amine.[20] This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by trapping of the resulting nitrilium ion by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[20]

// Reactants Aldehyde [label="Aldehyde"]; ThAmine [label="2-Thiophenemethylamine"]; RCOOH [label="Carboxylic Acid"]; Isocyanide [label="Isocyanide"];

// Intermediates Imine [label="Imine"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05"]; Nitrilium [label="Nitrilium Ion"]; Intermediate8 [label="Intermediate"]; Product [label="α-Acylamino Amide\n(Ugi Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Flow Aldehyde -> Imine; ThAmine -> Imine; Imine -> Iminium [label="+ H⁺ (from RCOOH)"]; Iminium -> Nitrilium; Isocyanide -> Nitrilium; Nitrilium -> Intermediate8 [label="+ RCOO⁻"]; Intermediate8 -> Product [label="Mumm\nRearrangement"]; } ` Figure 3: Simplified mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Four-Component Reaction

-

Materials: Aldehyde (1.0 eq), 2-thiophenemethylamine (1.0 eq), carboxylic acid (1.0 eq), isocyanide (e.g., tert-butyl isocyanide, 1.0 eq), and methanol.

-

Procedure:

-

In a flask, dissolve the aldehyde and 2-thiophenemethylamine in methanol and stir for 30 minutes at room temperature.

-

Add the carboxylic acid to the mixture and continue stirring for another 10 minutes.

-

Add the isocyanide to the reaction mixture. The reaction is often exothermic.

-

Stir at room temperature for 24-48 hours. Monitor by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting bis-amide by flash column chromatography.[21]

-

Comparative Analysis and Field Insights

| Method | Key Strengths | Key Limitations | Best Suited For... |

| Peptide Coupling | High yields, broad substrate scope, mild conditions. | High cost of reagents, generates stoichiometric waste. | Synthesis of complex, sensitive, or chiral molecules. |

| Acyl Halide | Cost-effective, high reactivity, straightforward purification. | Harsh conditions for acyl chloride formation, not suitable for sensitive substrates. | Large-scale synthesis of robust amide derivatives. |

| Catalytic Amidation | Atom-economical, environmentally friendly ("green"). | Slower reaction times, requires heat and water removal, catalyst compatibility issues. | Process chemistry and sustainable synthesis initiatives. |

| Ugi Reaction | High efficiency, rapid generation of diverse libraries, operational simplicity. | Produces a bis-amide structure, requiring specific synthetic design. | Diversity-oriented synthesis and hit-to-lead optimization. |

Expertise & Experience: The choice of synthetic route is not merely academic; it is dictated by project goals. For early-stage discovery where a diverse set of analogs is needed, the Ugi reaction is unparalleled in its efficiency. For late-stage scale-up of a promising lead compound, the cost-effectiveness and robustness of the acyl halide or a highly optimized catalytic method become paramount. When dealing with precious, complex, or chiral building blocks, the reliability and mildness of modern peptide coupling reagents like HATU or COMU justify their expense.

Conclusion and Future Perspectives

The synthesis of N-(thien-2-ylmethyl)amide derivatives is a well-established field with a diverse toolkit of reliable methods. While classical coupling and acylation strategies remain the workhorses for many applications, the increasing demand for sustainable and efficient chemical processes is driving innovation in direct catalytic amidation. Furthermore, the power of multicomponent reactions to rapidly assemble complex molecules will continue to accelerate the discovery of new bioactive agents built around this valuable scaffold. Future research will likely focus on expanding the scope of catalytic systems to include more challenging substrates under even milder conditions, further cementing the importance of the N-(thien-2-ylmethyl)amide core in the landscape of chemical and pharmaceutical research.

References

-

Common Organic Chemistry.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

Journal of Organic Chemistry.

-

Bachem.

-

Sigma-Aldrich.

-

PubMed.

-

Academia.edu.

-

National Center for Biotechnology Information.

-

Royal Society of Chemistry.

-

World Journal of Chemical Education.

-

SATHEE.

-

Aapptec Peptides.

-

BYJU'S.

-

National Center for Biotechnology Information.

-

ACS Publications.

-

Luxembourg Bio Technologies.

-

University of Cambridge.

-

GalChimia.

-

International Journal of Research and Publication Reviews.

-

Griffith Research Online.

-

Chemistry Notes.

-

Lokey Lab Protocols - Wikidot.

-

Journal of Organic Chemistry.

-

MDPI.

-

Wikipedia.

-

ResearchGate.

-

MDPI.

-

Wikipedia.

-

Organic Chemistry Portal.

-

ResearchGate.

-

Chemical Reviews Letters.

-

ResearchGate.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. (PDF) Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives [academia.edu]

- 5. mdpi.com [mdpi.com]

- 6. 2-噻吩甲胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 13. chemistnotes.com [chemistnotes.com]

- 14. byjus.com [byjus.com]

- 15. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boric acid-catalyzed amidation - GalChimia [galchimia.com]

- 17. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ugi Reaction [organic-chemistry.org]

- 20. Ugi reaction - Wikipedia [en.wikipedia.org]

- 21. DSpace [research-repository.griffith.edu.au]

Methodological & Application

Application Note: Evaluation of 2-bromo-N-(thien-2-ylmethyl)butanamide as a Covalent Cysteine Protease Inhibitor

[1]

Executive Summary

This guide details the evaluation of 2-bromo-N-(thien-2-ylmethyl)butanamide as a candidate covalent inhibitor.[1] Belonging to the

Unlike reversible inhibitors, this molecule acts via an irreversible or slowly reversible alkylation mechanism. Consequently, standard IC

Chemical Identity & Mechanism of Action[3][4][5]

Compound Profile[1]

-

IUPAC Name: 2-bromo-N-(thiophen-2-ylmethyl)butanamide[1]

-

Core Scaffold:

-bromobutanamide (Electrophilic Warhead)[1] -

R-Group: Thiophen-2-ylmethyl (Hydrophobic Anchor/P1' Ligand)[1]

-

Mechanism Class: Covalent Electrophile (Alkylating Agent)[1]

Mechanism of Inhibition

The inhibition proceeds via a nucleophilic substitution (

Reaction Scheme:

Mechanistic Visualization

The following diagram illustrates the interaction pathway and the critical decision points in the evaluation workflow.

Figure 1: Mechanism of covalent inhibition. The

Critical Experimental Considerations

The "DTT Problem"

1-

Risk: These reducing agents will react with the inhibitor before it reaches the enzyme, leading to false negatives (high IC

). -

Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent.[1] TCEP is stable and does not contain a thiol group, preventing reaction with the

-bromoamide.

Stability & Solubility

The bromine atom is a good leaving group, making the compound susceptible to hydrolysis in basic pH.

-

Storage: Store solid at -20°C. Make fresh DMSO stocks immediately before use.

-

Buffer pH: Maintain pH < 8.0 to minimize spontaneous hydrolysis.

Experimental Protocols

Protocol A: Time-Dependent Inhibition (IC Shift Assay)

Objective: To determine if the inhibitor acts reversibly or covalently.[1] A leftward shift in IC

Materials:

-

Enzyme: Papain or Cathepsin B (10 nM final).

-

Substrate: Fluorogenic peptide (e.g., Z-FR-AMC,

concentration).[1] -

Buffer: 50 mM Sodium Acetate pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP (NO DTT).

Workflow:

| Step | Action | Notes |

|---|---|---|

| 1 | Preparation | Prepare 100x inhibitor stocks in DMSO (8-point dilution series). |

| 2 | Pre-incubation | Incubate Enzyme + Inhibitor for 30 minutes and 0 minutes (separate plates). |

| 3 | Initiation | Add Substrate to start the reaction. |

| 4 | Measurement | Monitor fluorescence (Ex 360nm / Em 460nm) for 10 minutes (linear rate). |

| 5 | Analysis | Calculate IC

Interpretation:

-

Reversible Inhibitor: IC

(30 min) -

Covalent Inhibitor: IC

(30 min)

Protocol B: Determination of

Objective: To quantify the potency of the covalent inhibitor.

Methodology:

-

Incubate Enzyme with varying concentrations of Inhibitor (

) for different times ( -

At each time point (

min), remove an aliquot and dilute 50-fold into a solution containing a high concentration of Substrate (to stop further inhibition). -

Measure residual enzyme activity (

). -

Plot

vs. Time ( -

Plot

vs.

Protocol C: Mass Spectrometry Confirmation (Intact Protein)

Objective: To physically verify the formation of a covalent adduct and the stoichiometry (1:1 labeling).

Workflow:

-

Incubation: Mix Enzyme (5

M) + Inhibitor (50 -

Control: Enzyme + DMSO only.

-

Desalting: Pass samples through a C4 ZipTip or rapid SEC column to remove excess inhibitor.

-

Analysis: ESI-TOF Mass Spectrometry (Positive mode).

-

Calculation:

-

Expected Mass Shift (

) = Mass of Inhibitor - Mass of Bromide (leaving group).[1] -

MW of Inhibitor: ~262.17 Da

-

Mass of Bromine: ~79.90 Da

-

Expected

: +182.27 Da (approx).

-

Data Reporting & Visualization[1]

When reporting results for this compound, use the following structure to ensure clarity and reproducibility.

Summary Table Template

| Parameter | Value (Example) | Unit | Significance |

| IC | > 50 | Low initial affinity (reversible binding).[1] | |

| IC | 1.2 | Significant time-dependent potency.[1] | |

| 0.05 | min | Rate of covalent bond formation.[1] | |

| 10.5 | Affinity of the non-covalent complex. | ||

| 4761 | M | Overall Efficiency (Key metric for comparison). | |

| Mass Shift | +182.3 | Da | Confirms specific alkylation (-Br loss).[1] |

Workflow Diagram

Figure 2: Experimental decision tree for validating 2-bromo-N-(thien-2-ylmethyl)butanamide.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link[1]

- Resnick, L., et al. (2019). "Design and characterization of alpha-bromoacetamide inhibitors." Journal of Medicinal Chemistry. (General reference for alpha-haloamide mechanism).

-

PubChem Compound Summary. "2-bromo-N-(thiophen-2-ylmethyl)butanamide (CID 16641278)."[1] National Center for Biotechnology Information. Link

using 2-bromo-N-(thien-2-ylmethyl)butanamide in medicinal chemistry

Application Note: Utilizing 2-bromo-N-(thien-2-ylmethyl)butanamide in Medicinal Chemistry

Abstract

This technical guide details the application of 2-bromo-N-(thien-2-ylmethyl)butanamide as a versatile electrophilic building block in drug discovery.[1] Characterized by a reactive

Introduction: The Chemical Scaffold

In medicinal chemistry, the integration of thiophene rings as bioisosteres for phenyl groups is a proven strategy to improve lipophilicity and metabolic stability while maintaining aromatic

-

Electrophilic Warhead: The

-bromo position is highly susceptible to nucleophilic attack, making it an ideal probe for identifying cysteine-reactive sites in proteins (Targeted Covalent Inhibitors - TCI).[1] -

Synthetic Handle: It serves as a "linchpin" for connecting the thiophene-methylamine motif to other pharmacophores via

- or

Chemical Profile

| Property | Value |

| IUPAC Name | 2-bromo-N-(thiophen-2-ylmethyl)butanamide |

| Molecular Formula | |

| Molecular Weight | 262.17 g/mol |

| Reactive Motif | |

| LogP (Calc) | ~2.3 (Moderate Lipophilicity) |

| Storage | 2–8°C, under inert gas (Ar/N2); protect from light.[1][2] |

Core Applications & Mechanisms

Covalent Fragment Screening (Cysteine Targeting)

-Bromo amides are classified as mild-to-moderate electrophiles.[1] Unlike acrylamides (Michael acceptors), they react via direct displacement (Diversity-Oriented Synthesis (DOS)

The compound acts as a core for "Decorating the Scaffold."[1] By displacing the bromine with various amines (primary/secondary) or thiols, researchers can rapidly generate a library of

Experimental Protocols

Protocol A: General Nucleophilic Substitution ( ) for Library Generation

Objective: To synthesize a library of

Reagents:

-

Substrate: 2-bromo-N-(thien-2-ylmethyl)butanamide (1.0 equiv)[1]

-

Nucleophile: Secondary amine (1.2 equiv)[1]

-

Base: Potassium Carbonate (

) or DIPEA (1.5 – 2.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 0.5 mmol of 2-bromo-N-(thien-2-ylmethyl)butanamide in 3 mL of anhydrous MeCN in a 10 mL reaction vial.

-

Addition: Add 1.5 equiv of

(solid) followed by 1.2 equiv of the amine nucleophile. -

Reaction: Seal the vial and stir at 60°C for 4–12 hours.

-

Note: Monitor via LC-MS.[1] The bromine isotopic pattern (1:1 doublet) will disappear, replaced by the product mass.

-

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually sufficient.[1]

Critical Control:

-

Steric Hindrance: The ethyl group at the

-position (from the butanamide chain) slows the reaction compared to acetamides.[1] Heating is often required.[1]

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: To determine the intrinsic electrophilicity (

Materials:

-

Test Compound (10 mM DMSO stock)

-

Reduced Glutathione (GSH)[1]

-

Phosphate Buffer (PBS), pH 7.4

-

Internal Standard (e.g., Indomethacin)

Workflow:

-

Incubation: Prepare a mixture containing 50

M Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS (pH 7.4) with 10% DMSO. -

Sampling: Incubate at 37°C. Withdraw aliquots at

min. -

Quenching: Immediately quench aliquots with 1% Formic Acid in MeCN containing the Internal Standard.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound.

-

Calculation: Plot

vs. time. The slope is-

Half-life (

) =

-

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for this scaffold: Library Synthesis vs. Protein Alkylation.

Figure 1: Divergent utility of the scaffold. Pathway 1 (Green) generates stable libraries.[1] Pathway 2 (Red) represents biological target engagement.[1]

Safety & Handling

-

Hazard Class:

-Halo amides are potent alkylating agents .[1] They are skin sensitizers and lachrymators. -

PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the electrophile) before cleaning.

References

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses Thiophene as a phenyl isostere). [1]

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Mechanisms of covalent inhibition).[1]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for a new generation of covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581.[1] (GSH reactivity protocols). [1]

-

Sigma-Aldrich. (2023).[1] Product Specification: 2-Bromo-N-(thien-2-ylmethyl)butanamide.[1] (Note: General reference for commercially available building blocks).

Sources

Application Note: Functional Characterization of 2-bromo-N-(thien-2-ylmethyl)butanamide in Cell-Based Assays

Introduction & Mechanism of Action

The compound 2-bromo-N-(thien-2-ylmethyl)butanamide represents a specialized class of chemical probes designed to disrupt bacterial Quorum Sensing (QS). Structurally, it fuses a thiophene moiety (a bioisostere for the homoserine lactone headgroup of native autoinducers) with an

Unlike traditional competitive antagonists that reversibly bind to QS receptors (such as LasR in Pseudomonas aeruginosa or LuxR in Vibrio spp.), this compound is designed to act as a covalent inhibitor or an irreversible antagonist . The electrophilic

This Application Note details the protocols for evaluating this compound's efficacy as an anti-virulence agent, distinguishing its specific QS-inhibitory activity from non-specific cytotoxicity.

Mechanistic Pathway

The following diagram illustrates the interference of the compound with the standard AHL (Acyl-Homoserine Lactone) signaling pathway.

Figure 1: Mechanism of Action.[1][2] The

Primary Assay: Bacterial Reporter Gene Inhibition

Objective: Quantify the potency (IC

Materials

-

Strain: P. aeruginosa PAO1 carrying a plasmid with the lasB promoter fused to unstable GFP (GFP-ASV) or Luciferase (luxCDABE).

-

Media: AB Minimal Medium supplemented with 0.5% glucose and 0.5% casamino acids (to reduce background fluorescence).

-

Inducer: Synthetic 3-oxo-C12-HSL (Sigma).

-

Compound: 2-bromo-N-(thien-2-ylmethyl)butanamide (10 mM stock in DMSO).

Protocol

-

Overnight Culture: Inoculate reporter strain in LB media with appropriate antibiotics. Incubate at 37°C, 200 rpm overnight.

-

Sub-culture: Dilute overnight culture 1:100 into fresh AB Minimal Medium. Incubate until OD

reaches 0.3 (early log phase). -

Plate Setup: In a black-walled, clear-bottom 96-well plate:

-

Add 10 µL of Compound (serially diluted in media, final conc. range 0.1 µM – 100 µM).

-

Add 10 µL of Inducer (3-oxo-C12-HSL) to a final concentration of EC

(typically 50 nM). Note: Adding inducer is critical to measure antagonism. -

Add 180 µL of bacterial suspension.

-

-

Controls:

-

Positive Control: Bacteria + Inducer + DMSO (No inhibitor).

-

Negative Control: Bacteria + DMSO (No inducer).

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C with shaking (orbital) for 6–8 hours.

-

Readout: Measure GFP (Ex 485 nm / Em 535 nm) and OD

every hour.

Data Analysis

Normalize GFP signal to cell density (OD

Secondary Assay: Biofilm Inhibition (Crystal Violet)

Objective: Determine if QS inhibition translates to a phenotypic reduction in biofilm mass.

Protocol

-

Seeding: Dilute overnight P. aeruginosa culture to OD

= 0.05 in M63 minimal salts media (supplemented with MgSO -

Treatment: Add compound (10, 50, 100 µM) to the wells of a PVC or polystyrene 96-well plate (U-bottom preferred for biofilm rings).

-

Biofilm Formation: Incubate static at 37°C for 24 hours. Do not shake.

-

Washing (Critical Step):

-

Gently aspirate planktonic bacteria.

-

Wash wells 3x with sterile phosphate-buffered saline (PBS). Action: Pipette gently down the side of the well to avoid disrupting the biofilm.

-

-

Staining: Add 200 µL of 0.1% Crystal Violet (CV) solution. Incubate for 15 minutes at room temperature.

-

Elution: Wash wells 3x with water. Air dry. Solubilize the bound CV dye with 200 µL of 30% Acetic Acid or 95% Ethanol.

-

Quantification: Transfer supernatant to a fresh plate and measure Absorbance at 550–590 nm.

Safety Counter-Screen: Mammalian Cytotoxicity

Objective: The

Protocol

-

Seeding: Seed cells at 5,000 cells/well in DMEM + 10% FBS in a 96-well tissue culture plate. Incubate 24h for attachment.

-

Treatment: Remove media. Add fresh media containing the compound (1 µM – 200 µM).

-

Note: Avoid using thiol-containing media supplements (like excess glutathione) initially, as they may quench the

-bromo warhead before it enters the cell.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO

. -

Readout (MTT Assay):

-

Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

Advanced Validation: Washout Recovery Assay

Objective: To distinguish between reversible binding and covalent (irreversible) modification.

Experimental Workflow

If the compound is a covalent inhibitor (as suggested by the

Figure 2: Washout Assay Workflow. Persistent inhibition after washing indicates covalent target engagement.

Interpretation

-

Reversible Control: Cells treated with a competitive inhibitor (e.g., Furanone C-30) will regain fluorescence after washing and adding inducer.

-

Covalent Candidate: Cells treated with 2-bromo-N-(thien-2-ylmethyl)butanamide should show delayed or suppressed recovery of fluorescence, as the LasR receptors synthesized prior to the wash are permanently inactivated.

Summary of Expected Results

| Assay | Readout | Expected Outcome (Active) | Interpretation |

| Reporter Gene | GFP / OD | Dose-dependent decrease | Disruption of LasR transcriptional activation. |

| Biofilm (CV) | Absorbance 590nm | Reduced staining | Inhibition of phenotypic virulence traits. |

| Cytotoxicity | Absorbance 570nm | High IC | Low mammalian toxicity (Good Selectivity Index). |

| Washout | Fluorescence Recovery | No/Slow Recovery | Suggests covalent modification of the receptor. |

References

-

Amara, N., et al. (2011). "Covalent Inhibition of Bacterial Quorum Sensing." Journal of the American Chemical Society.[3]

- Context: Establishes the methodology for using electrophilic probes (isothiocyanates and halo-amides) to target Cys79 in LasR.

-

Defoirdt, T., et al. (2012). "Brominated furanones as quorum sensing inhibitors." Environmental Microbiology.

-

Context: Discusses the mechanism of halogenated compounds in disrupting biofilm formation.[4]

-

-

Fong, J., et al. (2019). "Thiophenesulfonamides as Specific Inhibitors of Quorum Sensing in Vibrio." Frontiers in Cellular and Infection Microbiology.

- Context: Validates the thiophene scaffold as a potent bioisostere for AHL lactone rings in QS inhibitors.

-

O'Reilly, M.C., et al. (2018). "Structural and Functional Analysis of Quorum Sensing Inhibitors." Cell Chemical Biology.

- Context: Provides the structural basis for amide-based inhibitors binding to the LasR pocket.

Sources

use of 2-bromo-N-(thien-2-ylmethyl)butanamide in target identification studies

An Application Guide for Target Identification Using the Covalent Probe 2-bromo-N-(thien-2-ylmethyl)butanamide

Authored by: A Senior Application Scientist

Introduction: The Challenge of Target Deconvolution

Phenotypic screening is a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in cells or organisms. However, a significant bottleneck remains: the deconvolution of the compound's mechanism of action, specifically the identification of its direct molecular target(s).[1] This process is crucial for optimizing lead compounds and understanding potential off-target effects.[2]

This guide presents a comprehensive strategy for identifying the cellular targets of a novel bioactive compound, using 2-bromo-N-(thien-2-ylmethyl)butanamide as a model molecule. The chemical architecture of this compound provides a clear rationale for the experimental approach. The presence of an α-bromo amide functional group suggests it acts as a targeted covalent inhibitor.[3] This electrophilic "warhead" is poised to form a stable covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) within a protein's binding pocket.[4] This covalent and irreversible mode of action is a key feature that can be exploited for robust target identification.

We will detail a chemoproteomic workflow centered on Activity-Based Protein Profiling (ABPP), a state-of-the-art technique for mapping functional protein interactions directly in complex biological systems.[5][6] This guide provides the foundational principles, step-by-step protocols, and data interpretation strategies for researchers and drug development professionals.

Section 1: Foundational Strategy: From Bioactive Compound to Chemical Probe

To identify its binding partners, the parent compound must first be converted into a chemical probe. This involves appending a small, inert "handle" that enables downstream enrichment and detection. A terminal alkyne is the ideal choice for this handle due to its minimal steric bulk and its ability to undergo highly specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

The core principle is to design a probe that retains the biological activity of the parent compound. The linker connecting the handle should be placed at a position that does not interfere with the molecule's critical binding interactions. For 2-bromo-N-(thien-2-ylmethyl)butanamide, modifying the parent butanoic acid before the final amidation step is a logical synthetic route.

Expert Insight: The choice of a terminal alkyne over a biotin tag for the initial probe design is critical. Direct biotinylation can create a bulky probe that may lose affinity for the target or fail to penetrate cell membranes. The two-step "click" approach allows the initial biological labeling to occur with the small, minimally perturbing alkyne probe, with the bulky biotin tag being added later for affinity purification.[7]

Caption: Workflow for designing and validating an alkyne-tagged chemical probe.

Section 2: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is the premier method for identifying the specific targets of covalent inhibitors.[9][10] The strategy relies on the principle that pre-incubation of a proteome with the parent compound (the "inhibitor") will occupy the binding sites of its targets. Consequently, these occupied targets will be unavailable for labeling by the subsequently added alkyne-tagged chemical probe (the "probe"). By comparing the protein labeling profiles of an inhibitor-treated sample versus a vehicle-treated control, specific targets can be identified through quantitative mass spectrometry as proteins with significantly depleted probe labeling.[7]

This approach provides a self-validating system: only proteins whose labeling by the probe is specifically competed off by the parent compound are considered high-confidence targets. This elegantly filters out non-specific background binding.

Caption: A hierarchical workflow for validating candidate protein targets.

Protocol 2: Western Blot for Target Engagement

This protocol provides a rapid visual confirmation of the competition observed in the mass spectrometry experiment for a specific candidate protein.

Methodology:

-

Perform the competitive labeling and click chemistry steps (1-3) from Protocol 1.

-

Instead of proceeding to enrichment, stop after the click reaction.

-

Denature the protein samples in SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with streptavidin conjugated to horseradish peroxidase (HRP) to detect all biotinylated (probe-labeled) proteins.

-

Develop the blot. A successful target will show a strong band in the control lane and a significantly fainter band in the inhibitor-treated lane at the correct molecular weight.

-

Strip and re-probe the membrane with an antibody specific to the candidate protein to confirm equal protein loading in both lanes.

Protocol 3: Biophysical Confirmation with Recombinant Protein

To prove a direct interaction, assays with purified recombinant protein are the gold standard.

-

Surface Plasmon Resonance (SPR): This technique measures binding kinetics (kₐ, kₔ) and affinity (Kₔ) in real-time. [11]The purified candidate protein is immobilized on a sensor chip, and the parent compound is flowed over the surface at various concentrations.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₔ, ΔH, ΔS). [11]This method is performed in solution and requires no labeling or immobilization.

Conclusion and Outlook

The framework presented in this guide provides a robust and reliable pathway for moving from a bioactive small molecule with an unknown mechanism to a validated molecular target. By leveraging the inherent reactivity of a covalent compound like 2-bromo-N-(thien-2-ylmethyl)butanamide, competitive chemoproteomic strategies enable target identification within the native biological context. The subsequent validation cascade ensures high confidence in the identified protein-ligand interactions. This comprehensive approach accelerates the drug discovery process, enabling informed lead optimization and providing critical insights into the biological pathways modulated by novel therapeutics.

References

-

Mass spectrometry and systems biology approaches in drug target discovery. (2015). Drug Target Review. [Link]

-

Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. [Link]

-

How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. (n.d.). Technology Networks. [Link]

-

Mass Spectrometry-Based Proteomics in Drug Discovery and Development. (2024). Frontiers in Chemistry. [Link]

-

A new test set for validating predictions of protein-ligand interaction. (2002). Proteins: Structure, Function, and Bioinformatics. [Link]

-

Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. (2022). Biochemistry (Moscow). [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). Molecules. [Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). International Journal of Molecular Sciences. [Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Nature Protocols. [Link]

-

Chemical Proteomics. (n.d.). Evotec. [Link]

-

Activity-based proteomics. (n.d.). Wikipedia. [Link]

-

Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. (2023). RSC Medicinal Chemistry. [Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Nature Protocols. [Link]

-

Targeted covalent inhibitors. (n.d.). Wikipedia. [Link]

-

Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2021). Frontiers in Chemistry. [Link]

-

Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs. [Link]

-

Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. (2025). Journal of Chemical Information and Modeling. [Link]

-

Chemistry-based functional proteomics for drug target deconvolution. (2012). Expert Opinion on Drug Discovery. [Link]

-

Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). Future Medicinal Chemistry. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

-

'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. (2020). Journal of Controlled Release. [Link]

-

Activity-based Protein Profiling. (2018). eLS. [Link]

-

Estimation of the protein–ligand interaction energy for model building and validation. (2017). Acta Crystallographica Section D: Structural Biology. [Link]

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry. [Link]

-

Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. (2015). Molecules. [Link]

-

The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). JACS Au. [Link]

-

Structures and workflow of chemical probes used for target deconvolution. (2020). Medicinal Research Reviews. [Link]

Sources

- 1. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Proteomics | Evotec [evotec.com]

- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 4. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]

- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 6. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 11. Protein-ligand Interaction Analysis - Creative Proteomics [iaanalysis.com]

Troubleshooting & Optimization

purification challenges of crude 2-bromo-N-(thien-2-ylmethyl)butanamide

Technical Support Center: Purification of Crude 2-bromo-N-(thien-2-ylmethyl)butanamide

Status: Active

Ticket ID: CHEM-SUP-8835

Subject: Troubleshooting Purification, Stability, and Isolation of

Introduction: The Nature of the Beast

You are likely encountering difficulties with 2-bromo-N-(thien-2-ylmethyl)butanamide because it sits at the intersection of three chemically sensitive functionalities:

- -Bromoamide: Susceptible to thermal elimination (dehydrohalogenation) and nucleophilic attack.

-

Thiophene Ring: Electron-rich and prone to oxidation or acid-catalyzed polymerization (often resulting in "black tars").

-

Amide Linkage: Capable of strong hydrogen bonding, leading to high viscosity oils rather than clean solids.

This guide moves beyond standard protocols to address the specific physicochemical traps of this molecule.

Module 1: Pre-Purification Diagnostics (The "Black Tar" Prevention)

Q: My crude reaction mixture turned from amber to dark brown/black upon concentration. Is the product gone?

A: Not necessarily, but you are witnessing degradation. The "black tar" is likely polymerized thiophene or decomposition products caused by residual acid.

The Fix (Protocol):

-

Acid Scavenging: Ensure your reaction included a base (e.g.,

or DIPEA). If the crude is acidic (pH < 4), the thiophene ring is at risk. -

Thermal Limit:

-Bromoamides are thermally labile. Never heat the water bath above 40°C during rotary evaporation. -

Radical Inhibitor: If you observe rapid darkening, add a trace amount of BHT (butylated hydroxytoluene) to the crude to inhibit radical polymerization of the thiophene.

Module 2: Extraction & Workup Optimization

Q: I have a persistent emulsion during the aqueous workup. How do I break it?

A: The amide functionality acts as a surfactant. Standard shaking creates stable emulsions.

Optimized Workup Protocol:

-

Solvent Choice: Switch from Dichloromethane (DCM) to Ethyl Acetate (EtOAc) . EtOAc is less prone to emulsion formation with this specific lipophilic amide.

-

The "Gentle Rock" Method: Do not shake the separatory funnel vigorously. Invert gently 20 times.

-

Brine Wash: Use saturated NaCl (brine) for every wash step to increase ionic strength.

Table 1: Wash Sequence for Impurity Removal

| Wash Solution | Target Impurity | Risk Factor |

|---|---|---|

| 1M HCl (Cold) | Residual 2-thiophenemethylamine | High: Prolonged contact hydrolyzes the amide. Keep contact time < 5 mins. |

| Sat.

Module 3: Crystallization Strategies (The Gold Standard)

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

A: This is the most common issue with alkyl-chain amides. The compound is precipitating as a supercooled liquid rather than a solid.

Troubleshooting "Oiling Out":

-

The Scratch Technique: Use a glass rod to scratch the side of the flask at the oil/solvent interface. This provides nucleation sites.

-

Seed Crystals: If you have any solid from a previous batch (even impure), add a speck at room temperature.

-

Solvent Switching: You are likely using a solvent system where the solubility drops too steeply (e.g., hot Hexane).

-

Recommended System:EtOAc / Hexanes (1:4) . Dissolve in minimum warm EtOAc (

), then add Hexanes dropwise until persistent cloudiness appears.

-

Q: What is the best solvent system for this specific molecule?

Based on the lipophilic butyl chain and the aromatic thiophene, we recommend the following hierarchy:

-

Ethanol/Water (Slow Evaporation): Dissolve in Ethanol; add water until turbid; let stand open in a fume hood.

-

IPA (Isopropyl Alcohol): Good for removing polar impurities.

-

Toluene/Heptane: Excellent for removing non-polar tars, but requires higher heat (risk of degradation).

Module 4: Chromatography Troubleshooting

Q: I lost 40% of my mass on the silica column. Where did it go?

A: Your compound likely decomposed. The acidic nature of silica gel (

The Solution: Neutralized Silica You must buffer your stationary phase.

-

Protocol: Pre-wash your silica column with the eluent containing 1% Triethylamine (

) . Then, run your column with the standard eluent (e.g., 20% EtOAc/Hexanes). This neutralizes acidic sites.

Visualization of Degradation Pathway:

Figure 1: Mechanism of on-column degradation. Acidic sites catalyze the elimination of HBr, leading to yield loss.

Module 5: Analytical Validation

Q: How do I distinguish the product from the elimination impurity by NMR?

A: The proton NMR (

-

Target Compound: Look for the

-proton (CH-Br). It will appear as a triplet or dd around -

Elimination Impurity: Look for vinylic protons. You will see complex multiplets in the

5.8 - 6.8 ppm region (olefinic region) and the disappearance of the

References & Authority

-

Purification of Amides: "Recrystallization Guide: Solvents and Strategies." Mettler Toledo. Link

-

Reactivity of

-Haloamides: "Coupling of -

Silica Gel Acidity: "Aryl Boronic Esters Are Stable on Silica Gel...". Organic Letters, 2022.[1] (Contextual reference on silica sensitivity). Link

-

Thiophene Stability: "Thiophene and its derivatives: Synthesis, reactions..." ScienceDirect. (General reactivity context). Link

Sources

optimizing reaction conditions for N-acylation of thien-2-ylmethanamine

Introduction: The Dual-Reactivity Challenge

Welcome to the technical support hub for thiophene functionalization. Optimizing the N-acylation of thien-2-ylmethanamine requires navigating a specific chemical dichotomy: balancing the nucleophilicity of the primary amine against the electron-rich, acid-sensitive nature of the thiophene ring.[1][2]

Unlike simple benzylamines, the thiophene moiety introduces two critical risks during acylation:

-

Competitive C-Acylation: The C5 position of the thiophene ring is highly susceptible to Electrophilic Aromatic Substitution (Friedel-Crafts acylation), particularly under acidic conditions.[1][2]

-

Acid-Catalyzed Polymerization: Thiophenes are sensitive to strong mineral acids (like the HCl byproduct of acid chlorides), which can lead to rapid darkening and "tarring" of the reaction mixture.[1]

This guide provides self-validating protocols and troubleshooting workflows to ensure exclusive N-acylation.

Module 1: Strategic Reagent Selection

Q: Should I use Acid Chlorides, Anhydrides, or Coupling Agents?

A: The choice depends on the stability of your acyl group and the tolerance of your thiophene ring.

| Reagent Class | Recommended For | Risk Factor | Mitigation Strategy |

| Acid Chlorides (R-COCl) | Robust substrates; Scale-up.[1][2] | High: Generates HCl; risk of C-acylation or polymerization.[1][2] | Mandatory: Use excess base (DIPEA/TEA) present in solution before adding R-COCl.[1][2] |

| Anhydrides | Acid-sensitive substrates.[1][2] | Medium: Generates carboxylic acid byproduct.[1][2][3][4] | Mild heating may be required; use DMAP as a catalyst carefully.[1][2] |

| Coupling Agents (HATU/EDC) | Complex carboxylic acids; Late-stage functionalization.[1][2] | Low: Neutral pH conditions; minimal side reactions.[1][2] | Expensive for large scale; requires removal of urea/guanidine byproducts.[1][2] |

Q: Which base is optimal to prevent side reactions?

A: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are superior to inorganic bases for this substrate.[1][2]

-

Why: They ensure a homogeneous organic phase (usually DCM or THF), keeping the amine unprotonated and nucleophilic.

-

Critical Function: They instantly scavenge HCl formed during the reaction.[1][2] If HCl accumulates, it protonates the amine (killing the reaction) and activates the thiophene ring for polymerization.

Module 2: Troubleshooting & Optimization

Q: My reaction mixture turned black/purple. What happened?

A: You likely triggered oxidative polymerization or acid-catalyzed degradation .[1][2]

-

Cause: Thiophene rings are electron-rich and prone to oxidation.[1][2] If acid chlorides were added without sufficient cooling or base, the exotherm and local acid concentration caused ring degradation.

-

Solution:

Q: I see a byproduct with Mass [M + Acyl]. Is it N-acyl or C-acyl?

A: This is the most common ambiguity. While N-acylation is kinetically favored, C-acylation (at C5) is thermodynamically possible if Lewis acids are present.[1][2]

-

Diagnosis: Run

H NMR.[2][5] -

Fix: Ensure no metal salts (Lewis acids) are present.[2] Do not use

or

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the competing pathways and the decision logic for optimizing the reaction.

Caption: Pathway analysis showing the divergence between desired N-acylation (green path) and unwanted C-acylation/polymerization (red path) based on pH control.

Module 4: Experimental Protocols

Protocol A: Standard Acyl Chloride Method (High Throughput)

Best for: Stable acid chlorides, scale-up, and cost-efficiency.[1][2]

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add Thien-2-ylmethanamine (1.0 equiv) and dry DCM (Dichloromethane, 0.1 M concentration).

-

Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv).[1][2]

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10-15 minutes.

-

Tip: Dilute the acid chloride in a small volume of DCM to prevent local hotspots.[1]

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup:

-

Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography.[2]

Protocol B: HATU Coupling Method (High Precision)

Best for: Complex carboxylic acids, valuable substrates, or if acid sensitivity is extreme.

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in dry DMF or DCM .

-

Reagent: Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[2] Stir for 5 minutes at RT to form the activated ester.

-

Coupling: Add Thien-2-ylmethanamine (1.0 equiv) to the mixture.

-

Reaction: Stir at RT for 1–2 hours.

-

Workup:

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][7] Tetrahedron, 61(46), 10827-10852.[1] [Link]

-

Organic Chemistry Portal. (n.d.).[2] Thiophene Synthesis and Reactivity. [Link]

- Joubert, N., et al. (2020). Chemical modification of thiophene derivatives: A review. Chemistry of Heterocyclic Compounds. (Contextual grounding for C5 reactivity).

Sources

- 1. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 2. 2-Thiophenemethanamine [webbook.nist.gov]

- 3. peptide.com [peptide.com]

- 4. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hepatochem.com [hepatochem.com]

improving the stability of 2-bromo-N-(thien-2-ylmethyl)butanamide for assays

This guide serves as a specialized technical resource for researchers working with 2-bromo-N-(thien-2-ylmethyl)butanamide . As a Senior Application Scientist, I have structured this content to address the specific stability challenges inherent to

Compound: 2-bromo-N-(thien-2-ylmethyl)butanamide

Classification: Electrophilic Covalent Probe /

Part 1: Executive Summary (The "Must-Knows")

If you are observing IC

| Critical Parameter | Recommendation | Why? (The Science) |

| Reducing Agents | AVOID DTT & | The |

| pH Range | Keep pH < 7.5. Ideal is pH 6.0–7.0. | Basic conditions accelerate hydrolysis and can trigger dehydrohalogenation (elimination of HBr) to form reactive acrylamides. |

| Solvent | DMSO (Anhydrous). Avoid protic solvents for stock storage. | Water promotes hydrolysis. The thiophene ring is lipophilic; DMSO ensures solubility while minimizing solvolysis. |

| Light Exposure | Amber Vials / Dark. | Thiophenes and alkyl bromides are photosensitive. UV/Vis light can induce radical dehalogenation. |

| Material | Glass or Polypropylene. | Avoid polystyrene for long-term storage due to potential sorption of the lipophilic thiophene moiety. |

Part 2: Deep Dive – Chemical Instability Mechanisms

To stabilize this compound, you must understand how it degrades. The molecule contains two "stress points": the electrophilic

1. Thiolysis (The #1 Assay Killer)

The bromine atom at the

-

Result: Formation of a thioether adduct.[1]

-

Impact: The compound is effectively "scavenged" by the buffer, leading to false negatives or artificially high IC

values.

2. Hydrolysis & Elimination

While amides are generally stable, the electron-withdrawing bromine increases the acidity of the

-

Pathway A (Hydrolysis): Water attacks the

-carbon (slower than thiols) displacing Br, forming the -

Pathway B (Elimination): Under basic conditions (pH > 8), a base can abstract the

-proton, leading to the elimination of HBr and the formation of an

3. Photolysis

The thiophene ring can act as a photosensitizer. Upon exposure to ambient light, the C-Br bond can undergo homolytic cleavage, generating radical species that lead to complex degradation mixtures.

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways. Note that reaction with buffer thiols (Red Arrow) is the fastest and most common cause of assay failure.

Part 3: Protocols & Troubleshooting

Protocol: Stability Validation Assay (LCMS)

Before running your primary screen, validate the compound's stability in your specific buffer.

-

Preparation: Prepare a 10 mM stock in anhydrous DMSO.

-

Incubation: Dilute to 100

M in your Assay Buffer (e.g., PBS pH 7.4).-

Condition A: Buffer only.[1]

-

Condition B: Buffer + 1 mM DTT (or your reducing agent).

-

-

Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

-

Analysis: Run on LCMS (Reverse Phase C18).

-

Monitor: Loss of parent peak [M+H]

. -

Look for:

-

Parent Mass - 80 Da + 1 (Loss of HBr)

Elimination product. -

Parent Mass - Br + OH (Hydrolysis)

Hydroxy product. -

Parent Mass - Br + DTT (Thiol adduct).

-

-

Troubleshooting FAQ

Q1: My IC

-

Diagnosis: Did you leave the aqueous dilution sitting on the bench?

-

Fix: Prepare fresh dilutions from DMSO stock immediately before use. Do not store aqueous intermediate plates. If your buffer has DTT, the compound is reacting with it over time. Switch to TCEP (0.5 mM) which is non-nucleophilic.

Q2: I see a precipitate when I dilute into the assay buffer. A: The thiophene ring and alkyl chain make this compound lipophilic.

-

Fix: Ensure your final DMSO concentration is at least 1-2% if the protein tolerates it. Alternatively, add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the buffer to maintain solubility.

Q3: Can I use Glutathione (GSH) in the buffer?

A: No. Glutathione is a potent nucleophile. It will attack the

Decision Tree: Optimizing Assay Conditions

Figure 2: Step-by-step logic for eliminating environmental variables that degrade 2-bromo-N-(thien-2-ylmethyl)butanamide.

Part 4: References

-

Alpha-Haloamide Reactivity:

-

Mechanism of Thiol Alkylation: Determining the reactivity of electrophilic fragments is crucial.

-Bromoamides are established covalent warheads that react via S -

Source: Flanagan, M. E., et al. (2015). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups." Journal of Medicinal Chemistry.

-

-

Thiol Interference in Assays:

-

DTT/GSH Scavenging: Reducing agents like DTT are known to react with electrophilic inhibitors, leading to assay artifacts.

-

Source: Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition." Journal of Medicinal Chemistry.

-

-

Stability of Thiophene Derivatives:

-

Photosensitivity: Thiophene derivatives can undergo photo-oxidation or ring opening under UV exposure.

-

Source: D'Auria, M. (2000). "Photochemical reactions of thiophenes." Current Organic Chemistry.

-

-

Assay Buffer Optimization:

-

TCEP Substitution: TCEP is the recommended alternative to DTT for electrophilic compounds as it lacks a nucleophilic thiol group.

-

Source: Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry.

-

Sources

analytical techniques to identify impurities in 2-bromo-N-(thien-2-ylmethyl)butanamide